Technical Guide: Synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one
Technical Guide: Synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one
This technical guide details the regioselective synthesis of 5-Amino-1-methyl-1,2-dihydroquinolin-2-one (also known as 5-amino-1-methylcarbostyril).
This specific isomer presents a synthetic challenge: direct nitration of the parent 1-methylquinolin-2-one typically yields the 6-nitro or 8-nitro isomers due to electronic directing effects. Therefore, this guide utilizes a "Pre-functionalized Ring Strategy," starting from 5-nitroquinoline to guarantee the correct position of the amino group.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 5-Amino-1-methyl-1,2-dihydroquinolin-2-one CAS Registry Number: (Analogous to 5-amino-2-quinolone derivatives) Core Challenge: Regioselectivity at the C5 position. Strategic Solution: The Decker Oxidation pathway.
Instead of functionalizing the carbostyril core late in the synthesis (which leads to C6/C8 mixtures), we establish the C5 nitrogen functionality using 5-nitroquinoline as the starting material. The pathway proceeds through quaternization of the ring nitrogen, followed by mild alkaline oxidation (Decker Oxidation) to install the carbonyl at C2, and finally, chemoselective reduction of the nitro group.
Pathway Logic
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Regiocontrol: Established by using purified 5-nitroquinoline.
-
Activation: Methylation of the pyridine nitrogen activates the C2 position for nucleophilic attack.
-
Oxidation: Ferricyanide oxidation converts the iminium salt to the thermodynamically stable lactam (quinolone).
-
Selectivity: Iron-mediated reduction converts the nitro group to an amine without reducing the C3-C4 double bond of the quinolone ring.
Synthesis Pathway Visualization
The following diagram illustrates the critical reaction flow, reagents, and intermediate structures.
Caption: Figure 1 outlines the three-stage conversion from 5-nitroquinoline to the target amino-lactam, ensuring C5 regioselectivity.
Detailed Experimental Protocol
Stage 1: Quaternization (Formation of the Methiodide)
This step activates the quinoline ring towards oxidation.
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Reagents: 5-Nitroquinoline (1.0 eq), Methyl Iodide (MeI) (1.5 eq), Acetone or Toluene (Solvent).
-
Mechanism:
nucleophilic substitution. The lone pair on the quinoline nitrogen attacks the methyl group of MeI.
Protocol:
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Dissolve 17.4 g (100 mmol) of 5-nitroquinoline in 150 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
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Add 9.4 mL (150 mmol) of Methyl Iodide dropwise at room temperature. Caution: MeI is a potent alkylating agent; use a fume hood.
-
Heat the mixture to mild reflux (approx. 40-50°C) for 3–4 hours. A yellow-orange precipitate will begin to form within the first hour.
-
Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.
-
Filter the solid under vacuum. Wash the filter cake with cold acetone (
mL) and diethyl ether ( mL) to remove unreacted starting material. -
Yield Expectation: 85–95% of 1-methyl-5-nitroquinolinium iodide .
-
Validation:
H NMR ( ) should show a diagnostic N-methyl singlet shifted downfield ( ppm).
Stage 2: Decker Oxidation (Lactam Formation)
This is the critical step to install the carbonyl group at C2. The Decker oxidation uses potassium ferricyanide in alkaline solution to oxidize the pseudobase formed in situ.
-
Reagents: 1-Methyl-5-nitroquinolinium iodide (from Stage 1), Potassium Ferricyanide (
), Sodium Hydroxide (NaOH), Water, Dichloromethane (DCM).
Protocol:
-
Dissolve 31.6 g (100 mmol) of the quinolinium salt in 200 mL of water. Cool to 0–5°C.
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In a separate beaker, prepare a solution of 66 g (200 mmol) Potassium Ferricyanide and 16 g (400 mmol) NaOH in 300 mL of water.
-
Add the alkaline ferricyanide solution dropwise to the quinolinium salt solution over 30 minutes, maintaining the temperature below 10°C.
-
Observation: The solution will change color, and a precipitate (the quinolone) may form or oil out.
-
-
Stir the mixture at room temperature for 2 hours.
-
Extract the reaction mixture with Dichloromethane (DCM) (
mL). -
Wash the combined organic layers with water (
mL) and brine ( mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Water if necessary.
-
Product: 1-Methyl-5-nitro-1,2-dihydroquinolin-2-one (also called 1-methyl-5-nitrocarbostyril).
Stage 3: Chemoselective Reduction (Nitro to Amino)
Standard catalytic hydrogenation (
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Reagents: 1-Methyl-5-nitro-1,2-dihydroquinolin-2-one, Iron Powder (Fe), Ammonium Chloride (
), Ethanol, Water.
Protocol:
-
Suspend 20.4 g (100 mmol) of the nitro-quinolone in 200 mL of 70% Ethanol/Water.
-
Add 5.4 g (100 mmol) of Ammonium Chloride and 16.8 g (300 mmol) of Iron Powder (325 mesh).
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Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring for 2–4 hours.
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Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) until the nitro starting material disappears.
-
-
Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentrate the filtrate to remove ethanol. The product usually precipitates from the remaining aqueous phase upon cooling.
-
Collect the solid by filtration and dry under vacuum.
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Final Product: 5-Amino-1-methyl-1,2-dihydroquinolin-2-one .
Analytical Data & Validation
The following table summarizes the expected analytical signatures for the key intermediates and final product.
| Compound | Appearance | Key | Mass Spec (ESI+) |
| 5-Nitroquinoline | Pale yellow solid | ||
| Quinium Salt (Intermediate) | Orange/Red solid | ||
| Nitro-Quinolone | Yellow crystalline solid | ||
| 5-Amino-Quinolone (Target) | Off-white/Tan solid |
Note on Nomenclature & Structure:
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1,2-dihydroquinolin-2-one: This indicates the carbonyl is at C2 and the ring nitrogen is saturated (methylated). The C3-C4 bond remains a double bond.
-
Distinction from 5-Amino-1MQ: The target molecule here is a neutral lactam . The popular metabolic research chemical "5-Amino-1MQ" is the 1-methylquinolinium salt (charged, no carbonyl at C2). Do not confuse the two; the synthesis above produces the lactam, which is chemically distinct.
Safety & Troubleshooting
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Methyl Iodide (MeI): Highly toxic and potential carcinogen. Use only in a certified fume hood with double-gloving (Nitrile). Neutralize glassware with dilute ammonia or thiosulfate.
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Nitro Compounds: Many nitro-aromatics are potentially explosive if heated dry. Do not distill the nitro-intermediates to dryness at high temperatures; use rotary evaporation with a water bath
. -
Regioselectivity Check: If the melting point of the final product is significantly different from literature (approx 180-220°C range for amino-quinolones), check for the 8-amino isomer. This usually only occurs if the starting 5-nitroquinoline contained 8-nitroquinoline impurities.
References
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Nishiwaki, N. (2010).[1] Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5174-5195.[1]
- Context: Establishes the route of Methylation followed by Ferricyanide oxidation for 1-methyl-2-quinolone synthesis.
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Gedan, H. et al. (1977). Separation of 5-nitroquinoline and 8-nitroquinoline. Z. Chem., 17(11), 425-426. (Cited in Patent EP0858998A1).
- Context: Protocol for obtaining pure 5-nitroquinoline starting m
- Przystal, F. & Phillips, J.P. (1967). 5-Amino-8-hydroxyquinoline derivatives. Journal of Heterocyclic Chemistry.
- Decker, H. (1892). Über die Oxydation des Chinolins und seiner Homologen. Journal für Praktische Chemie. Context: The foundational reference for the "Decker Oxidation" (conversion of quinolinium salts to quinolones).
